molecular formula C19H23F2N3O B2503355 N-(1-cyanocycloheptyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide CAS No. 1423765-53-0

N-(1-cyanocycloheptyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide

Cat. No.: B2503355
CAS No.: 1423765-53-0
M. Wt: 347.41
InChI Key: FLXXGEJIPROAIR-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is a synthetic organic compound characterized by its unique structural features, including a cyanocycloheptyl group and a difluorotetrahydroquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide typically involves multiple steps:

    Formation of the Cyanocycloheptyl Intermediate: This step involves the reaction of cycloheptanone with a cyanide source, such as sodium cyanide, under basic conditions to form 1-cyanocycloheptane.

    Synthesis of the Difluorotetrahydroquinoline: The difluorotetrahydroquinoline moiety can be synthesized through a series of reactions starting from aniline derivatives, involving fluorination and cyclization steps.

    Coupling Reaction: The final step involves the coupling of the cyanocycloheptyl intermediate with the difluorotetrahydroquinoline derivative using an appropriate coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitrile group to convert it into an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Conversion of the nitrile group to primary amine.

    Substitution: Introduction of new functional groups on the quinoline ring.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanocycloheptyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It may serve as a lead compound in the development of new drugs due to its ability to interact with enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroquinoline moiety may bind to active sites, inhibiting enzyme activity or modulating receptor function. The cyanocycloheptyl group could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide: Similar structure but with a cyclohexyl group instead of cycloheptyl.

    N-(1-cyanocyclooctyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide: Similar structure but with a cyclooctyl group.

Uniqueness

The uniqueness of N-(1-cyanocycloheptyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide lies in its specific combination of a seven-membered ring (cycloheptyl) and the difluoroquinoline moiety. This combination may confer distinct biological activities and chemical reactivity compared to its analogs with different ring sizes.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(6,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O/c20-15-10-14-6-5-9-24(17(14)11-16(15)21)12-18(25)23-19(13-22)7-3-1-2-4-8-19/h10-11H,1-9,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXXGEJIPROAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCCC3=CC(=C(C=C32)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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